

1-Benzhydrylazetidin-3-amine hydrochloride as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *1-Benzhydrylazetidin-3-amine hydrochloride*

Cat. No.: *B2519928*

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An In-Depth Technical Guide to **1-Benzhydrylazetidin-3-amine Hydrochloride**: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical overview of **1-Benzhydrylazetidin-3-amine hydrochloride**, a crucial pharmaceutical intermediate. The guide details its synthesis from commercially available precursors, including protocols for creating the key precursor 1-benzhydrylazetidin-3-ol, its subsequent oxidation, and final reductive amination. Detailed methodologies for purification and analytical characterization using techniques such as HPLC, NMR, and Mass Spectrometry are provided to ensure high purity ($\geq 98.0\%$) and structural integrity. Furthermore, this guide explores its significant applications as a foundational building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological pathways. This paper is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its strained ring system imparts unique conformational rigidity and metabolic stability, making it an invaluable component in the design of novel therapeutics. **1-Benzhydrylazetidin-3-amine hydrochloride** (CAS No. 159603-42-6

for the hydrochloride salt, 40432-52-8 for the free base) is a prime example of a versatile azetidine-containing building block.^[1]^[2] The presence of the bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions, while the primary amine at the 3-position provides a reactive handle for diverse synthetic modifications.

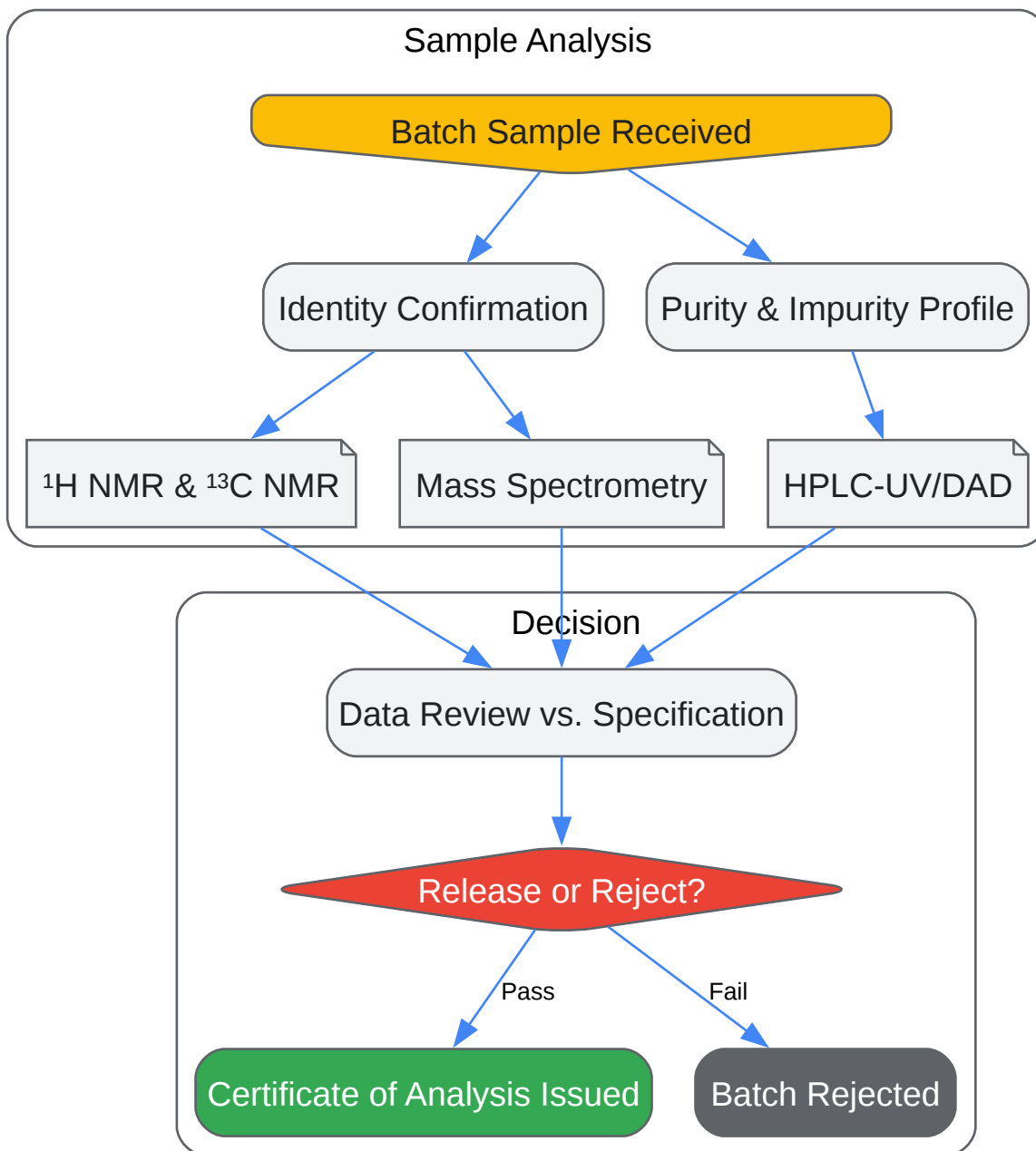
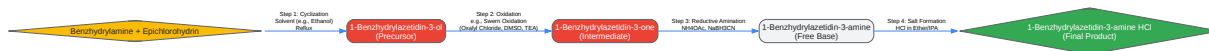
This intermediate is instrumental in the development of advanced drug candidates, particularly those with potential dopamine antagonistic activity for treating neurological disorders.^[1] Its structural framework is also a key component in the synthesis of a range of other pharmaceuticals, including certain antibiotics and antihypertensives.^[3]^[4]

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	1-benzhydrylazetidin-3-amine;hydrochloride	N/A
CAS Number	159603-42-6 (HCl Salt)	^[2]
40432-52-8 (Free Base)	^[1]	
Molecular Formula	C ₁₆ H ₁₉ ClN ₂	Calculated
Molecular Weight	274.79 g/mol	Calculated
Appearance	White to off-white powder	^[1]
Purity Standard	≥98.0%	^[1]

Strategic Synthesis Pathway

The synthesis of **1-Benzhydrylazetidin-3-amine hydrochloride** is a multi-step process that prioritizes efficiency, scalability, and high purity. The most common and industrially viable route begins with the construction of the N-benzhydrylazetidine core, followed by functional group interconversion to introduce the amine.



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